5,6-Dihydroxyindolin-3-one
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Overview
Description
5,6-Dihydroxyindolin-3-one is a chemical compound with the molecular formula C8H7NO2. It is an intermediate in the production of the biological pigment eumelanin . This compound is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . In humans, this compound is involved in the metabolic disorder hawkinsinuria . Additionally, it has antibacterial and antifungal activity in some insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: A laboratory synthesis of 5,6-Dihydroxyindolin-3-one can be accomplished starting from 3,4-dibenzyloxybenzaldehyde . This compound is condensed with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of 2,β-dinitrostyrene, disubstituted in positions 4 and 5, and corresponding to the formula: ##STR2## in which R denotes an acetoxy, benzyloxy, or hydroxy group . The compound is prepared by cyclizing reduction with hydrogen in the presence of a catalyst such as palladium on charcoal .
Industrial Production Methods: Industrial production methods for this compound involve the use of levodopa or its derivatives, solvent, and additive, followed by the addition of acid to dissolve the solute . The process also includes hydrogenation under pressure or hydrogen transfer operations in a solvent medium and in the presence of a hydrogenation catalyst .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxyindolin-3-one undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: One-electron oxidation of this compound by the azide radical, N3˙, at pH 5 and 9 yields the benzosemiquinone radical . The presence of Zn2+ at pH 5.0 influences the reactions involving the semiquinone radical, forming a Zn ion complex of the o-semiquinone radical .
Major Products: The major products formed from these reactions include dopachrome-like intermediates and Zn2+–quinone complexes .
Scientific Research Applications
5,6-Dihydroxyindolin-3-one has a wide range of scientific research applications. It is used in the study of eumelanin production and its role in metabolic disorders such as hawkinsinuria . In the field of biology, it is studied for its antibacterial and antifungal properties in insects . In chemistry, it is used as an intermediate in the synthesis of various indole derivatives .
Mechanism of Action
The mechanism of action of 5,6-Dihydroxyindolin-3-one involves its conversion into indole-5,6-quinone through a reaction catalyzed by a tyrosinase enzyme . This compound acts as an intermediate in the production of eumelanin, which is involved in various biological processes . The molecular targets and pathways involved include the formation of benzosemiquinone radicals and their subsequent reactions to form dopachrome-like intermediates and Zn2+–quinone complexes .
Comparison with Similar Compounds
- 5,6-Dihydroxyindole
- 5,6-Dimethoxyindoline
- 3,4-Dihydroxyphenylalanine (L-DOPA)
Comparison: 5,6-Dihydroxyindolin-3-one is unique due to its specific role in the production of eumelanin and its involvement in metabolic disorders . Compared to 5,6-Dihydroxyindole, it has additional hydroxyl groups that influence its chemical reactivity and biological activity . 5,6-Dimethoxyindoline, on the other hand, has methoxy groups instead of hydroxyl groups, which affects its solubility and reactivity . L-DOPA is a precursor to this compound and is primarily known for its use in the treatment of Parkinson’s disease .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5,6-dihydroxy-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-2,9-11H,3H2 |
InChI Key |
ZVDJZAGLPBLUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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